molecular formula C14H16N2O4 B6238635 methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate CAS No. 2408973-88-4

methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate

Cat. No.: B6238635
CAS No.: 2408973-88-4
M. Wt: 276.29 g/mol
InChI Key: PDSUSFAEDBRZAB-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a hydroxy group, an oxan-2-yl substituent, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting from a substituted benzene derivative, the synthesis may proceed through nitration, reduction, and cyclization steps to form the indazole core

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the indazole ring can be substituted with different functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated indazole derivatives.

Scientific Research Applications

Methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their activity. The oxan-2-yl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Methyl 5-hydroxy-1H-indazole-3-carboxylate: Lacks the oxan-2-yl group, which may affect its solubility and biological activity.

    Methyl 1-(oxan-2-yl)-1H-indazole-3-carboxylate: Lacks the hydroxy group, potentially altering its reactivity and interaction with biological targets.

    5-Hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester form.

Uniqueness: Methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the oxan-2-yl group distinguishes it from other indazole derivatives, potentially enhancing its biological activity and solubility.

Properties

CAS No.

2408973-88-4

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

methyl 5-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-19-14(18)13-10-8-9(17)5-6-11(10)16(15-13)12-4-2-3-7-20-12/h5-6,8,12,17H,2-4,7H2,1H3

InChI Key

PDSUSFAEDBRZAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C2=C1C=C(C=C2)O)C3CCCCO3

Purity

95

Origin of Product

United States

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